Reserpine-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

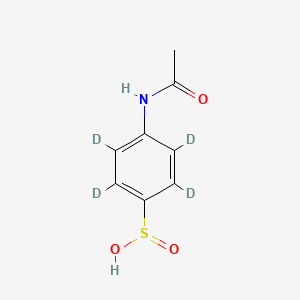

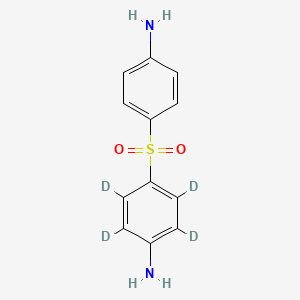

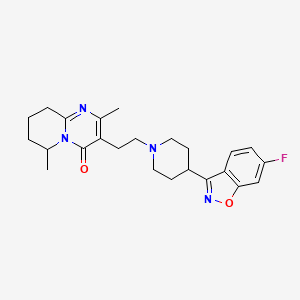

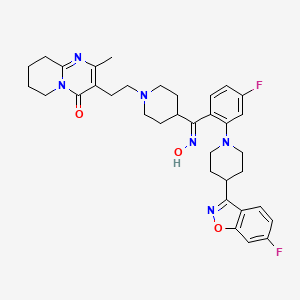

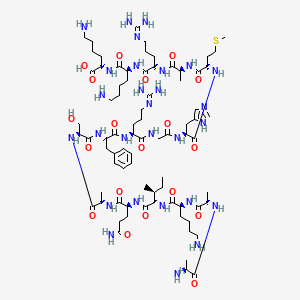

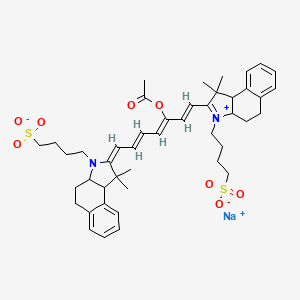

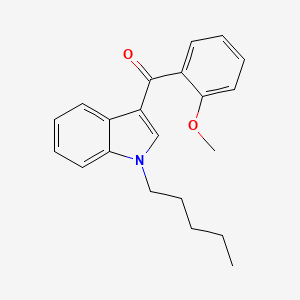

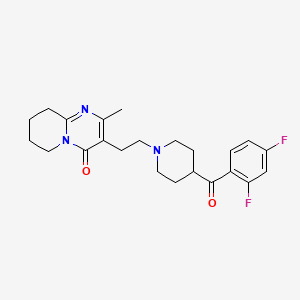

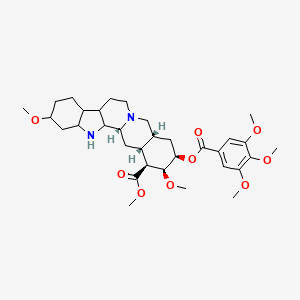

Reserpine-d9 is the deuterium labeled Reserpine .

Molecular Structure Analysis

Reserpine shares its binding site with ciprofloxacin, a known substrate of AcrB, and could possibly act as a competitive inhibitor . More detailed information about the molecular structure of Reserpine can be found in various resources .

Chemical Reactions Analysis

The chemical reactions involving Reserpine have been studied extensively. For example, all the required carbons for the D/E rings and three of the five asymmetric centers were created by one Diels-Alder reaction .

Physical And Chemical Properties Analysis

Reserpine is a biologically active naturally occurring alkaloid . It exists at room temperature as a white or pale-buff to yellow odorless powder . It is practically insoluble in water; freely soluble in chloroform, methylene chloride, and glacial acetic acid; soluble in benzene and ethyl acetate; and slightly soluble in methanol, ethanol, acetone, ether, and weak solutions of acetic and citric acids .

Aplicaciones Científicas De Investigación

Antihypertensive Properties

Reserpine-d9, like its non-deuterated counterpart, has been investigated for its antihypertensive effects. It acts as a potent inhibitor of the vesicular monoamine transporter (VMAT2), leading to decreased norepinephrine and serotonin storage in synaptic vesicles. By reducing sympathetic outflow, it lowers blood pressure. However, its use has declined due to side effects such as depression and sedation .

Depression and Mood Disorders

Historically, reserpine was used to treat depression. While its efficacy remains controversial, studies have investigated its impact on mood. Some findings suggest improvement in depressive symptoms, while others report dysphoria or suicidal ideation. The exact mechanisms underlying these effects warrant further exploration .

Biotechnological Production

Researchers have explored biotechnological methods for large-scale production of reserpine from Rauvolfia spp. These techniques include multiple shoot culture, callus culture, cell suspension culture, precursor feeding, elicitation, synthetic seed production, scale-up via bioreactors, and hairy root culture. These approaches aim to optimize yield and reduce environmental impact .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h11-12,18-24,27-29,31,34H,7-10,13-16H2,1-6H3/t18-,19?,20?,21?,22+,23?,24+,27+,28-,29?,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAIQRYDEUTIFW-YTGPIEIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC2C3CCN4CC5CC(C(C(C5CC4C3NC2C1)C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H](C[C@H]2CN3CCC4C5CCC(CC5NC4[C@H]3C[C@H]2[C@@H]1C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reserpine-d9 | |

CAS RN |

84759-11-5 |

Source

|

| Record name | 84759-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.